1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride is a chemical compound with a molecular formula of C({11})H({20})Cl({2})N({2})O(_{2}). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a pyridine ring substituted with a methoxypropoxy group and a methyl group, along with a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine and 3-methoxypropyl bromide.
Substitution Reaction: The methoxypropoxy group is introduced via a nucleophilic substitution reaction, where 3-methoxypropyl bromide reacts with the pyridine derivative.
Amination: The methanamine group is introduced through a reductive amination process, where the intermediate compound reacts with formaldehyde and ammonia or a primary amine under reducing conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The methoxypropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
- 1-[4-(2-Methoxyethoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride
- 1-[4-(3-Ethoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride
Comparison: Compared to similar compounds, 1-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2639443-73-3 |
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Molecular Formula |
C11H20Cl2N2O2 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2;;/h4-5H,3,6-8,12H2,1-2H3;2*1H |
InChI Key |
NIFZVLYEWVRENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)OCCCOC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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